![molecular formula C13H6F3NO5S B14404539 2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 85342-63-8](/img/structure/B14404539.png)
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The trifluoromethanesulfonyl group attached to the isoindole-1,3-dione core enhances its reactivity and potential for various chemical transformations .
Métodos De Preparación
The synthesis of 2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of isoindole derivatives with trifluoromethanesulfonyl chloride under controlled conditions. This reaction typically requires the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity .
Análisis De Reacciones Químicas
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives with additional functional groups.
Reduction: Reduction reactions can lead to the formation of simpler isoindole derivatives.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione can be compared with other isoindole-1,3-dione derivatives such as:
N-Substituted isoindole-1,3-diones: These compounds have different substituents on the nitrogen atom, which can alter their reactivity and biological activity.
Isoindoline-1,3-diones: These derivatives have a similar core structure but lack the trifluoromethanesulfonyl group, resulting in different chemical properties.
The presence of the trifluoromethanesulfonyl group in this compound makes it unique and enhances its potential for various applications .
Propiedades
Número CAS |
85342-63-8 |
|---|---|
Fórmula molecular |
C13H6F3NO5S |
Peso molecular |
345.25 g/mol |
Nombre IUPAC |
(1,3-dioxobenzo[f]isoindol-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6F3NO5S/c14-13(15,16)23(20,21)22-17-11(18)9-5-7-3-1-2-4-8(7)6-10(9)12(17)19/h1-6H |
Clave InChI |
ZPXSZCWWJLVBOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


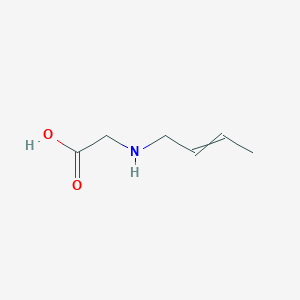
![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
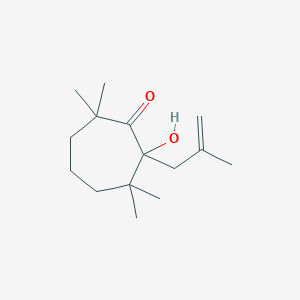
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
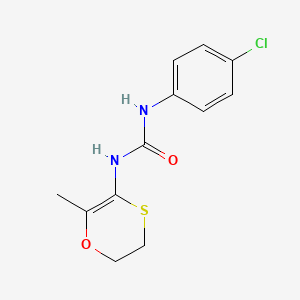
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
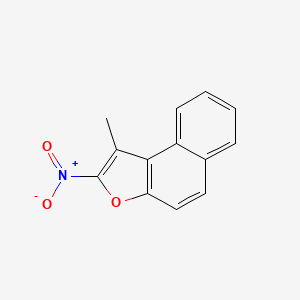
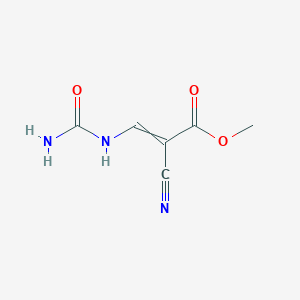

![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)

